Altertoxin I Altertoxin I Dihydroalterperylenol is a naphthalenone.
Altertoxin I is a natural product found in Alternaria cassiae, Sonneratia alba, and other organisms with data available.
Altertoxin-1 is an altertoxin, which is a mycotoxin of Alternaria fungi. Altertoxins are important contaminants in cereals, vegetables, and fruits, as well as in the ground, on wood or walls. Studies have shown altertoxins to be toxic, genotoxic, mutagenic, and carcinogenic. In particular, they have been associated with esophageal cancer in humans. (A2977, A2979)
Brand Name: Vulcanchem
CAS No.: 56258-32-3
VCID: VC21336876
InChI: InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1
SMILES:
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol

Altertoxin I

CAS No.: 56258-32-3

VCID: VC21336876

Molecular Formula: C20H16O6

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Altertoxin I - 56258-32-3

Description

Altertoxin I is a naturally occurring mycotoxin produced by fungi of the genus Alternaria. It belongs to the class of perylene quinone-type mycotoxins, which are known for their mutagenic and genotoxic properties . This compound has been identified as a significant contaminant in various food products, including cereals, vegetables, and fruits .

Biological Activities and Toxicity

Altertoxin I exhibits several biological activities that are of interest in both toxicology and pharmacology:

  • Mutagenicity: It shows mutagenic activity against Salmonella typhimurium strains, indicating potential genotoxic effects .

  • Enzyme Inhibition: Altertoxin I inhibits human topoisomerase II and bacterial gyrase, enzymes crucial for DNA replication and transcription .

  • Antiviral Activity: Notably, it completely inhibits replication of the HIV-1 virus at a concentration of 2.2 µM in cell-based assays .

Comparison of Altertoxin I and Altertoxin II

Altertoxin I and Altertoxin II are both perylene quinone-type mycotoxins but differ in their functional groups. Altertoxin I carries a hydroxyl group, while Altertoxin II has an epoxide moiety. This difference affects their toxicological properties, with Altertoxin II generally being more potent in mutagenicity and other toxic effects .

Isolation and Purification

Altertoxin I can be isolated from fungal cultures using a combination of thin-layer chromatography (TLC) and silicic acid column chromatography . This method allows for the purification of the compound from complex biological matrices.

Applications in Research

  • Antiviral Research: The antiviral properties of Altertoxin I make it a compound of interest in the development of new antiviral therapies .

  • Food Safety: As a contaminant in food products, understanding the presence and effects of Altertoxin I is crucial for ensuring food safety and minimizing exposure risks .

Research Findings

PropertyDescription
MutagenicityShows mutagenic activity against S. typhimurium strains .
Enzyme InhibitionInhibits human topoisomerase II and bacterial gyrase .
Antiviral ActivityInhibits HIV-1 replication at 2.2 µM .
ToxicityExhibits genotoxic and cytotoxic effects in mammalian cell cultures .
CAS No. 56258-32-3
Product Name Altertoxin I
Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
IUPAC Name (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione
Standard InChI InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1
Standard InChIKey GJIALGLHOBXNAT-KPOBHBOGSA-N
Isomeric SMILES C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O
Canonical SMILES C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O
Synonyms 1,2,7,8,12b-pentahydro-1,4,6b,10-tetrahydroxyperylene-3,9-dione
altertoxin I
altertoxin-1
Reference Okuno, Toshikatsu; Natsume, Ikuya; Sawai, Ko; Sawamura, Kenzo; Furusaki, Akio; Matsumoto, Takeshi; STRUCTURE OF ANTIFUNGAL AND PHYTOTOXIC PIGMENTS PRODUCED BY ALTERNARIA SPS, Tetrahedron Letters, 2450, 5653-5656. DOI:10.1016/s0040-4039(00)94165-0
PubChem Compound 104860
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator